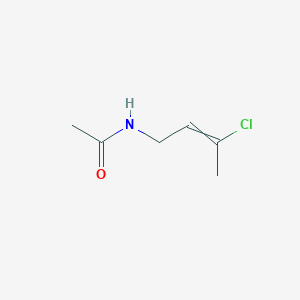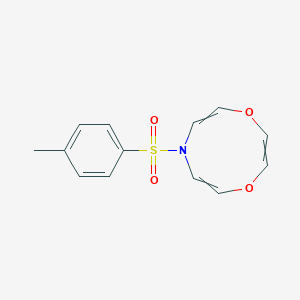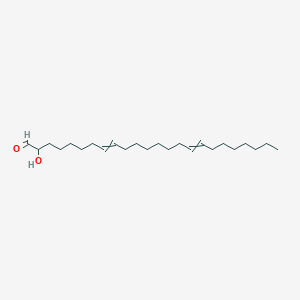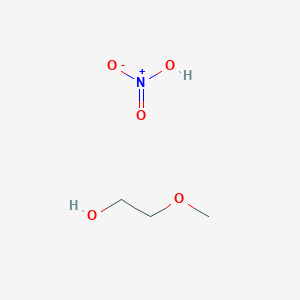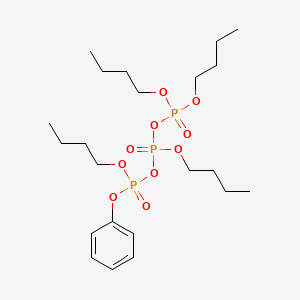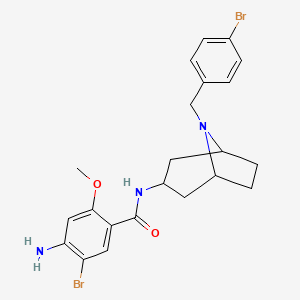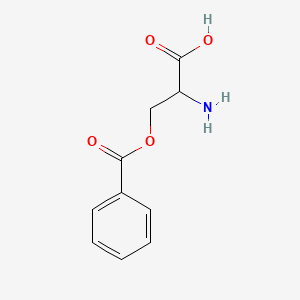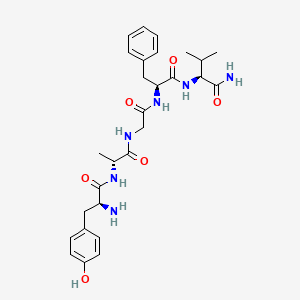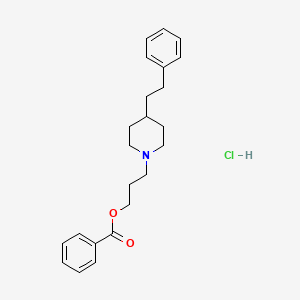![molecular formula C16H28O B14433657 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene CAS No. 80336-12-5](/img/structure/B14433657.png)
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more carbon-carbon double bonds within the ring structure. This particular compound features a cyclohexene ring substituted with a 3,4,5-trimethylhexyl group through an oxygen atom and a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with a suitable alkylating agent in the presence of a base. The reaction conditions typically include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond to form the corresponding cyclohexane derivative.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Alkyl halides or alcohols in the presence of a base
Major Products
Oxidation: Ketones or carboxylic acids
Reduction: Cyclohexane derivatives
Substitution: Substituted cyclohexene derivatives
Scientific Research Applications
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity, leading to altered metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling and physiological responses.
Altering membrane properties: Affecting the fluidity and permeability of cell membranes, impacting cellular function.
Comparison with Similar Compounds
4-{[(3,4,5-Trimethylhexyl)oxy]methylidene}cyclohex-1-ene can be compared with other similar compounds, such as:
Cyclohexene derivatives: Compounds with different alkyl or functional group substitutions on the cyclohexene ring.
Cycloalkenes: Other cyclic hydrocarbons with varying ring sizes and degrees of unsaturation.
Alkyl ethers: Compounds with different alkyl groups attached to an oxygen atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80336-12-5 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
4-(3,4,5-trimethylhexoxymethylidene)cyclohexene |
InChI |
InChI=1S/C16H28O/c1-13(2)15(4)14(3)10-11-17-12-16-8-6-5-7-9-16/h5-6,12-15H,7-11H2,1-4H3 |
InChI Key |
HLOZLHYGUPOUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)CCOC=C1CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


